molecular formula C11H17N B14052810 2-(Tert-butyl)-4-methylaniline

2-(Tert-butyl)-4-methylaniline

Cat. No.: B14052810
M. Wt: 163.26 g/mol
InChI Key: MNPOGGDABVIFEM-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4-methylaniline, registered under CAS Number 2909-81-1, is a substituted aniline derivative of interest in organic synthesis and chemical research. This compound, with a molecular formula of C 11 H 17 N and a molecular weight of 163.26 g/mol, serves as a versatile building block for the preparation of more complex molecules . Its structure, which features both a sterically hindered tert-butyl group and an electron-donating methyl group on the aniline ring, makes it a valuable precursor in the development of specialty chemicals, including ligands for catalysis, pharmaceuticals, and advanced materials. As a solid substance, it should be stored sealed in a dry environment at room temperature to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any form of human consumption. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-tert-butyl-4-methylaniline

InChI

InChI=1S/C11H17N/c1-8-5-6-10(12)9(7-8)11(2,3)4/h5-7H,12H2,1-4H3

InChI Key

MNPOGGDABVIFEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies for 2 Tert Butyl 4 Methylaniline

Alkylation Approaches to 2-(Tert-butyl)-4-methylaniline

Alkylation reactions represent a primary strategy for introducing the characteristic tert-butyl group onto the aniline (B41778) scaffold. These methods can be broadly categorized into direct alkylation of precursor anilines and palladium-catalyzed amination of aryl halides.

Direct Alkylation Strategies from Precursor Anilines

The direct alkylation of anilines, such as p-toluidine, with a tert-butylating agent is a common approach. google.com This Friedel-Crafts type reaction typically employs a catalyst to facilitate the electrophilic substitution of the tert-butyl group onto the aromatic ring. A variety of catalysts, including aluminum anilide types, have been utilized for this purpose. google.com These catalysts can be formed by reacting aluminum metal or aluminum compounds with the aromatic amine itself. google.com The reaction is generally carried out at elevated temperatures, often above 300°C, under olefin pressure. google.com

A study on the tert-butylation of aniline using methyl tert-butyl ether as the alkylating agent employed a phosphotungstic acid (DTP)/HZSM-5 catalyst. google.com While this specific study focused on the synthesis of 2-tert-butylaniline, the principles can be extended to substituted anilines like p-toluidine. The reaction conditions, such as temperature and the ratio of reactants, are crucial in determining the conversion rate and the selectivity towards the desired ortho-alkylation product. google.com

It is important to note that direct alkylation can sometimes lead to a mixture of products, including di-alkylated and other isomers. youtube.com Therefore, controlling the reaction conditions and catalyst selection is paramount for maximizing the yield of this compound.

Palladium-Catalyzed Amination Routes for Aryl Halides

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forming C-N bonds, providing an alternative route to substituted anilines. atlanchimpharma.comresearchgate.netmpg.de This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. atlanchimpharma.comorganic-chemistry.org

For the synthesis of this compound, this would involve coupling a 2-halo-5-methyl-tert-butylbenzene with ammonia (B1221849) or an ammonia equivalent. The choice of the halide (or triflate), palladium precursor, and ligand is critical for achieving high yields and selectivity. organic-chemistry.org Research has shown that even challenging substrates, such as aryl chlorides, can be effectively aminated using specialized ligands like tert-butyl tetraisopropylphosphorodiamidite. researchgate.netmpg.de This method offers a high degree of functional group tolerance and is often performed under milder conditions compared to direct alkylation. nih.gov

The development of air-stable and easily accessible ligands has made this methodology increasingly practical for both laboratory-scale synthesis and industrial applications. researchgate.netmpg.de

Reductive Synthesis Pathways from Nitroaromatic Precursors

An alternative and widely used strategy for the synthesis of anilines is the reduction of the corresponding nitroaromatic compounds. nih.gov For this compound, the precursor would be 1-(tert-butyl)-4-methyl-2-nitrobenzene. This reduction can be achieved through various methods, including catalytic hydrogenation using precious metal catalysts or by using other reducing agents. nih.govacs.org

A significant advancement in this area is the use of biocatalysis, specifically employing nitroreductase enzymes. nih.govacs.org This approach offers a more sustainable alternative to traditional methods that often rely on high-pressure hydrogen gas and precious-metal catalysts. nih.gov Nitroreductases can operate at room temperature and pressure in aqueous buffer systems, demonstrating high chemoselectivity. nih.govacs.org For instance, the reduction can proceed efficiently without affecting other reducible functional groups that might be present in the molecule. nih.gov

The table below summarizes key findings from a study on the continuous chemoenzymatic synthesis of anilines using an immobilized nitroreductase. nih.govacs.org

ParameterValueReference
EnzymeNitroreductase (NR-55) nih.govacs.org
Support for ImmobilizationAmino-functionalized resin nih.govacs.org
Co-factor RegenerationGlucose dehydrogenase (GDH-101) nih.govacs.org
Operating ConditionsRoom temperature and pressure nih.govacs.org
SolventAqueous buffer nih.govacs.org
Productivity>10 gproduct gNR-55–1 nih.govacs.org
Isolated Yields>50% for product anilines nih.govacs.org

Chemo- and Regioselective Synthesis Techniques for Isomeric Control

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of substituted anilines like this compound. The presence of multiple reactive sites on the precursor molecules can lead to the formation of undesired isomers.

In the context of Friedel-Crafts alkylation, the regioselectivity is influenced by the directing effects of the substituents already present on the aniline ring. The amino group is an ortho-, para-director. In p-toluidine, the para position is blocked by the methyl group, thus favoring ortho-alkylation to produce this compound. However, the reaction conditions must be carefully controlled to prevent di-alkylation or rearrangement reactions. The use of specific catalysts can enhance the selectivity for the desired isomer. google.com

For reductive methods starting from nitroaromatics, the regioselectivity is predetermined by the synthesis of the nitro precursor itself. The synthesis of 1-(tert-butyl)-4-methyl-2-nitrobenzene requires a regioselective nitration step. Protecting the amino group of p-toluidine, for example, with an acetyl or carbamate (B1207046) group, can direct the incoming nitro group to the ortho position. patsnap.com Subsequent deprotection and reduction would then yield the target aniline.

Recent research has highlighted base-promoted methods for the regioselective synthesis of complex heterocyclic compounds, which demonstrates the ongoing efforts to control isomer formation in organic synthesis. rsc.org While not directly applied to this compound, these principles of controlling reaction pathways through the choice of reagents and conditions are broadly applicable.

Industrial Scale Synthesis Considerations and Process Intensification

The transition from laboratory-scale synthesis to industrial production introduces several challenges, including reaction efficiency, safety, cost-effectiveness, and waste reduction. Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is a key focus in modern chemical manufacturing. rsc.org

Application of Continuous Flow Reactors in Synthesis

Continuous flow chemistry has emerged as a powerful tool for process intensification, offering numerous advantages over traditional batch processing. rsc.org These benefits include enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for straightforward automation and integration of reaction and purification steps. nih.govrsc.org

The synthesis of anilines is well-suited for continuous flow technology. For instance, the catalytic hydrogenation of nitroaromatics can be performed in packed-bed reactors where the catalyst is immobilized. nih.govacs.org This setup allows for the continuous feeding of reactants and removal of products, leading to higher productivity and easier catalyst separation and reuse. nih.govacs.org A study on the continuous biocatalytic reduction of aromatic nitro compounds demonstrated the feasibility of this approach, even integrating a continuous extraction module for product workup. nih.gov

Similarly, alkylation and palladium-catalyzed amination reactions can be adapted to flow systems. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved selectivity and yields, minimizing the formation of byproducts. beilstein-journals.org The use of microreactors, a type of flow reactor, has been shown to be effective for various organic transformations, including those relevant to the synthesis of aniline derivatives. rsc.org The design and simulation of plug flow reactors for aniline production from nitrobenzene (B124822) hydrogenation highlight the engineering efforts to optimize these processes for commercial scale. ijerd.com

The table below outlines the advantages of using continuous flow reactors in chemical synthesis.

FeatureBenefitReference
Enhanced Heat and Mass TransferImproved reaction control and safety rsc.org
Small Reaction VolumesIncreased safety, especially for highly exothermic or hazardous reactions rsc.org
Precise Control of ParametersHigher selectivity and yields, reduced byproducts beilstein-journals.org
Ease of AutomationConsistent product quality and reduced labor costs nih.govrsc.org
Integration of StepsStreamlined processes, such as in-line extraction and purification nih.gov
Catalyst ImmobilizationSimplified catalyst separation and reuse, leading to cost savings nih.govacs.org

Implementation of Green Chemistry Principles in Production

The growing emphasis on sustainable chemical manufacturing has driven research into greener synthetic routes for this compound. These efforts focus on replacing hazardous traditional catalysts, improving atom economy, and enhancing catalyst reusability.

Historically, the alkylation of anilines was performed using homogeneous liquid acid catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄). researchgate.net These traditional methods, while effective, present significant environmental and operational challenges. They are highly corrosive, difficult to handle, and generate substantial amounts of acidic waste that requires neutralization, leading to a complex work-up procedure and poor atom economy. iitm.ac.in

Modern approaches increasingly utilize solid acid catalysts, which are central to the implementation of green chemistry principles in aniline alkylation. researchgate.net Solid acids, such as zeolites, clays (B1170129), and supported heteropolyacids, offer several advantages over their liquid counterparts.

Key Green Chemistry Implementations:

Reusable Heterogeneous Catalysts: Solid acid catalysts like zeolites (e.g., H-Y, H-BEA, H-MOR) and acid-treated clays (e.g., montmorillonite) can be easily separated from the reaction mixture by simple filtration. iitm.ac.inresearchgate.net This allows for their regeneration and reuse over multiple cycles, significantly reducing waste and catalyst consumption. abb.com For example, solid acid catalysts used in alkylation processes can be regenerated in-situ through a low-temperature "washing" step, with a projected catalyst life of at least two years in some industrial applications. abb.com

Enhanced Selectivity through Shape-Selective Catalysis: The well-defined pore structures of zeolites can exert steric hindrance, favoring the formation of specific isomers. This phenomenon, known as shape selectivity, can be exploited to maximize the yield of the desired this compound while suppressing the formation of bulkier di-alkylated byproducts. iitm.ac.in The kinetic diameter of the product molecules in relation to the catalyst's pore size dictates which isomers can form and diffuse out of the catalyst channels. iitm.ac.in

Safer and Less Corrosive Alternatives: Solid acid catalysts are non-corrosive and non-toxic, eliminating the hazards associated with handling strong liquid acids like HF and H₂SO₄. abb.comdoe.gov This inherent safety is a major driver for the adoption of solid acid technology in industrial alkylation units. aiche.nl

Alternative Alkylating Agents: The use of tert-butanol (B103910) or methyl tert-butyl ether (MTBE) as alkylating agents over solid acids provides an alternative to isobutylene. researchgate.net While MTBE itself is an environmental concern due to its potential for groundwater contamination, its use in a controlled industrial setting as a reactant can be managed. epa.gov The choice of alkylating agent can influence reaction conditions and product distribution. researchgate.net

The alkylation of anilines using solid acid catalysts represents a significant advancement in green chemical synthesis. Research has demonstrated that catalyst characteristics, such as the type and strength of acid sites (Brønsted vs. Lewis), play a crucial role in their activity and selectivity. researchgate.netrsc.org

Below are tables summarizing research findings on the alkylation of aromatic compounds using solid acid catalysts, illustrating the principles discussed.

Table 1: Alkylation of Aniline with tert-Butanol over Solid Acid Catalysts

CatalystReaction Temp. (°C)Aniline Conversion (%)2-tert-butylaniline Selectivity (%)Reference
DTP/K10 Clay¹150>84 (mono-alkylated)Not specified (equal isomer distribution) researchgate.net
Silica-Alumina160-180HighHigh (for mono-ortho product)Not specified

¹Dodecatungstophosphoric acid on K10 montmorillonite (B579905) clay. Data reflects yield of mono-alkylated products in general.

Table 2: Shape-Selective Alkylation of 2-Methoxynaphthalene with tert-Butanol

CatalystReaction Temp. (°C)Conversion (%)6-tert-butyl-2-methoxynaphthalene Selectivity (%)Reference
H-Y Zeolite160>9560 iitm.ac.in
H-BEA Zeolite160~70~85 iitm.ac.in
H-MOR Zeolite160~65~96 iitm.ac.in

This table illustrates the principle of shape-selectivity on a related aromatic alkylation, as specific data for this compound was not available in the cited literature.

The transition to solid acid catalysts in the production of this compound and related compounds exemplifies the successful application of green chemistry principles, leading to safer, more efficient, and environmentally responsible manufacturing processes. doe.gov

Chemical Reactivity and Mechanistic Investigations of 2 Tert Butyl 4 Methylaniline

Electrophilic Aromatic Substitution Patterns and Directing Effects

The directing effects of the substituents on the aromatic ring of 2-(tert-butyl)-4-methylaniline play a crucial role in determining the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The amino group (-NH₂) is a potent activating group and an ortho-, para- director due to its ability to donate electron density to the ring through resonance (+M effect). wikipedia.orgpearson.com The methyl group (-CH₃) is also an activating, ortho-, para- directing group, albeit weaker than the amino group, operating through an inductive effect (+I effect). wikipedia.org Conversely, the tert-butyl group, while also an alkyl group, primarily influences the reaction through its significant steric bulk. wikipedia.orgresearchgate.net

In the case of this compound, the amino and methyl groups are positioned to direct incoming electrophiles to specific positions on the ring. The amino group at position 1 directs towards positions 2, 4, and 6. The methyl group at position 4 directs towards positions 2, 3, 5, and 6. The positions activated by both groups are 2 and 6. However, the bulky tert-butyl group at position 2 creates significant steric hindrance, making electrophilic attack at this position less favorable. wikipedia.org Therefore, the most likely position for electrophilic attack is position 6, which is ortho to the strongly activating amino group and meta to the methyl group, and is not sterically hindered by the tert-butyl group.

For example, in the bromination of 4-tert-butylaniline (B146146), the major product is 2-bromo-4-tert-butylaniline (B10114), demonstrating the directing effect of the amino group to the ortho position. smolecule.com The presence of a bulky tert-butyl group can favor the formation of the para-substituted product in electrophilic aromatic nitration. wikipedia.orgmasterorganicchemistry.com

Reactions Involving the Amino Functional Group

The amino group of this compound is a key site of reactivity, participating in a variety of reactions including N-alkylation, acylation, and the formation of Schiff bases.

N-Alkylation and Acylation Reactions

The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles such as alkyl and acyl halides. smolecule.com

N-Alkylation involves the substitution of a hydrogen atom on the amino group with an alkyl group. This can be achieved using various alkylating agents, such as alkyl halides or alcohols in the presence of a suitable catalyst. acs.org For instance, the N-alkylation of aniline (B41778) derivatives with benzyl (B1604629) alcohol has been successfully carried out using nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes as catalysts. acs.org The synthesis of 2,6-di-tert-butyl-4-[(N-methylanilino)methyl]phenol involves the reaction of 4-bromomethyl-2,6-di-tert-butylphenol with N-methylaniline. iucr.org While direct N-alkylation of this compound is not extensively documented, related anilines undergo these reactions. acs.orgiucr.org

N-Acylation is the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is generally very efficient. umich.edu For example, N-acylation of nitroaniline compounds can be achieved using di-tert-butyl dicarbonate (B1257347) in the presence of a base. google.com The reactivity of various active esters towards tert-butylamine (B42293) has been studied, indicating that the choice of acylating agent can significantly impact reaction times. umich.edu Protected aminoacylbenzotriazoles have been used for the N-acylation of anilines in water under microwave irradiation. nih.gov

Reaction Type Reagents General Product Reference
N-AlkylationAlkyl halides, Alcohols with catalystSecondary or Tertiary Amine acs.org
N-AcylationAcid chlorides, AnhydridesAmide umich.edunih.gov

Formation of Schiff Bases and Imines

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netacs.org This reaction is reversible and typically involves the elimination of a water molecule. acs.org Schiff bases are versatile intermediates in organic synthesis and are used in the preparation of various heterocyclic compounds. researchgate.netresearchgate.net

The reaction of this compound with an appropriate carbonyl compound would yield the corresponding Schiff base. For example, the synthesis of (E)-2,4-di-tert-butyl-6-((4-fluorophenylimino)methyl)phenol is achieved by reacting 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) with 4-fluoroaniline. atauni.edu.tr Similarly, the reaction of L-histidine with 3,5-di-tert-butyl-2-hydroxybenzaldehyde leads to the formation of a Schiff base derivative. nih.gov The formation of imines can be influenced by steric hindrance; for instance, the conversion of cyclohexyl-substituted and tert-butyl-substituted imines proceeded in lower yields compared to aryl-substituted imines. whiterose.ac.uk

Reactants Product Type Key Features Reference
Primary Amine + Aldehyde/KetoneSchiff Base (Imine)Reversible, water elimination researchgate.netacs.org
This compound + Carbonyl CompoundSubstituted ImineSteric hindrance may affect yield whiterose.ac.uk

Oxidative Transformations of Substituted Aniline Systems

Substituted anilines can undergo a variety of oxidative transformations, including oxidative coupling reactions to form azobenzenes or other coupled products. nih.govrsc.org The nature of the substituents on the aniline ring and the choice of oxidant and catalyst play a significant role in determining the reaction outcome.

For instance, the aerobic catalyzed oxidative cross-coupling of N,N-disubstituted anilines with phenols can lead to C-C coupled products. nih.gov In these reactions, it is suggested that the aniline portion is oxidized first. nih.gov Manganese oxide catalysts have been used for the oxidative coupling of anilines to form both symmetric and unsymmetric azobenzenes. rsc.org The selectivity towards unsymmetric azobenzenes is influenced by the electronic properties of the substituents on the aniline rings. rsc.org Iron(II) bromide has been shown to catalyze the oxidative coupling of benzylamines with ortho-substituted anilines. rsc.org

Furthermore, copper(II)-catalyzed oxidative cross-coupling of anilines with primary alkyl amines and sodium azide (B81097) can produce 2-substituted benzimidazoles. acs.org The oxidation of 2,6-di-tert-butyl-4-methylphenol, a related compound, has been studied, leading to the formation of a diketo-cyclohexene derivative. usgs.gov

Stereoelectronic and Steric Influence of the tert-Butyl Group on Reactivity

The tert-butyl group is a large and bulky substituent that exerts significant steric and stereoelectronic effects on the reactivity of the molecule to which it is attached. researchgate.net

Steric Hindrance: The primary effect of the tert-butyl group is steric hindrance, which can impede the approach of reagents to nearby reactive sites. researchgate.netcymitquimica.com This steric bulk can influence the regioselectivity of reactions. For example, in electrophilic aromatic substitution, the bulky tert-butyl group can disfavor substitution at the ortho position, leading to a higher proportion of the para product. wikipedia.orgmasterorganicchemistry.com In the context of this compound, the tert-butyl group at the 2-position would sterically hinder reactions at this position and at the adjacent amino group. This can affect the rate and outcome of reactions such as N-alkylation and the formation of coordination complexes. uni-regensburg.de

Stereoelectronic Effects: Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the molecular structure and reactivity. The tert-butyl group can influence the conformation of the molecule and, consequently, the alignment of orbitals involved in a reaction. researchgate.net For instance, the bulky nature of the tert-butyl group can restrict rotation around single bonds, which can be a dominant factor in the spectroscopic features of related radical species. rsc.org This restricted rotation can lead to preferred, sometimes sterically unfavorable, orientations due to strong stereoelectronic interactions between the nitrogen atom and the aromatic π-system. rsc.org In some cases, the tert-butyl group can inhibit certain reaction pathways by preventing the molecule from adopting the necessary conformation. nih.gov

Effect Description Impact on this compound Reference
Steric HindranceThe bulky size of the tert-butyl group physically blocks access to nearby atoms.Disfavors electrophilic attack at the ortho position (position 2). May slow down reactions at the amino group. wikipedia.orgresearchgate.net
StereoelectronicThe spatial arrangement of the tert-butyl group influences orbital alignment and molecular conformation.Can restrict rotation and favor specific, sometimes sterically crowded, conformations. May inhibit reactions that require a specific molecular geometry. researchgate.netrsc.org

Applications As a Key Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The chemical structure of 2-(tert-butyl)-4-methylaniline makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science, and the incorporation of the substituted aniline (B41778) moiety can significantly influence the biological activity and physical properties of the resulting heterocyclic systems.

The synthesis of phenazines represents a notable application of substituted anilines. For instance, 2,7-di-tert-butylphenazine has been synthesized from 2-bromo-4-tert-butylaniline (B10114) through a palladium-catalyzed double Buchwald-Hartwig amination followed by an in-situ oxidation. clockss.org This method highlights a "ligation" strategy for aromatic rings, providing a powerful tool for constructing complex molecular architectures. clockss.org While this example uses a bromo-derivative, it underscores the utility of the 4-tert-butylaniline (B146146) scaffold in accessing phenazine (B1670421) core structures. The reaction of 2-bromo-4-tert-butylaniline under these conditions yielded 2,7-di-tert-butylphenazine as a yellow solid. clockss.org

Furthermore, the principles of modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and multi-component reactions (MCRs), suggest the broader potential of this compound as a precursor to other important heterocycles like quinazolines and benzimidazoles. nih.govresearchgate.netacs.org Palladium-catalyzed methods, for example, are widely used for the synthesis of quinazoline-4(3H)-ones from 2-aminobenzamides and aryl halides. mdpi.com Similarly, various catalytic systems are employed for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes or their derivatives. researchgate.netmdpi.com The presence of the tert-butyl and methyl groups in this compound can be strategically utilized to influence the regioselectivity and yield of such cyclization reactions. cnr.it MCRs, which allow for the construction of complex molecules in a single step from three or more reactants, also offer a versatile platform for the synthesis of diverse heterocyclic libraries where this compound could serve as a key amine component. researchgate.netacs.orgrsc.orgnih.gov

Table 1: Synthesis of a Phenazine Derivative Using a Substituted Aniline

Starting MaterialProductReaction TypeYieldReference
2-Bromo-4-tert-butylaniline2,7-Di-tert-butylphenazinePalladium-catalyzed double Buchwald-Hartwig amination / in-situ oxidation55% clockss.org

Intermediate for Complex Organic Molecules

Beyond the synthesis of fundamental heterocyclic systems, this compound functions as a critical intermediate in the assembly of more intricate and complex organic molecules. Its structural attributes are leveraged to build sophisticated molecular scaffolds and to construct bridged and polycyclic systems with specific three-dimensional arrangements.

The term "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached. This compound provides a robust scaffold for developing new functional molecules, particularly in the realm of medicinal chemistry and materials science. The bulky tert-butyl group can impart desirable properties such as increased solubility in organic solvents, enhanced metabolic stability in drug candidates, and control over the solid-state packing of materials.

For example, the 2-phenylbenzo[d]oxazole scaffold is recognized for various biological activities. acs.org The synthesis of such scaffolds often involves the condensation of a substituted 2-aminophenol (B121084) with a benzoic acid derivative. While not a direct use of this compound, the synthesis of related functionalized benzoxazoles from analogous anilines demonstrates how the substituted aniline core is a key element in building these bioactive molecules. acs.org The specific substituents on the aniline ring are crucial for tuning the biological and physical properties of the final compounds. acs.org

In the context of drug discovery, heteropolycyclic and sp3-rich scaffolds are highly sought after. nih.gov While direct examples starting from this compound are not prevalent in the provided literature, the strategies for creating such complex scaffolds often rely on the functionalization of simpler building blocks like anilines. nih.gov The development of novel dihydroquinolinone scaffolds through cascade reactions involving C(sp2)–H bond functionalization of anilines further illustrates the importance of aniline derivatives in constructing complex, functional heterocyclic systems. nih.gov

The construction of bridged and polycyclic systems represents a significant challenge in organic synthesis, requiring precise control over reactivity and stereochemistry. This compound can serve as a valuable building block in synthetic routes targeting these complex architectures. The steric and electronic properties of the tert-butyl and methyl groups can influence the folding of molecular chains and direct the outcome of cyclization reactions, enabling the formation of specific polycyclic frameworks.

While the direct application of this compound in the synthesis of bridged systems is not explicitly detailed in the provided search results, the general principles of constructing such molecules often involve intramolecular reactions of appropriately substituted precursors. For instance, cascade reactions involving O-acyloxocarbenium ion intermediates have been utilized to synthesize bridged oxabicycles. researchgate.net Similarly, the synthesis of diverse polycyclic scaffolds can be achieved through the elaboration of N-heterocyclic cores using techniques like photocatalyzed construction of spirocyclic systems and modular approaches to bicyclic amides and anilines. google.com The strategic incorporation of the this compound moiety into a precursor molecule could, therefore, be a viable strategy for accessing novel bridged and polycyclic compounds.

Coordination Chemistry and Catalytic Roles of 2 Tert Butyl 4 Methylaniline

2-(Tert-butyl)-4-methylaniline as a Ligand in Transition Metal Catalysis

The derivatization of this compound into more complex ligand architectures is a key strategy for modulating the properties of transition metal catalysts. researchgate.netjuniperpublishers.com These ligands, often featuring additional donor atoms, create specific coordination environments around the metal center, which are fundamental to achieving high catalytic efficiency and selectivity.

Design and Application in Asymmetric Catalysis

The development of chiral ligands is paramount in asymmetric catalysis, aiming for the synthesis of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. smolecule.cominternationaljournalssrg.org Derivatives of this compound have been successfully employed in the design of chiral ligands that induce high enantioselectivity in various metal-catalyzed reactions. researchgate.netacs.org

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of stereogenic centers. nih.govnih.gov Chiral ligands derived from molecules structurally related to this compound have shown significant promise in this area. For instance, N,N-disubstituted allylic amine type aminophosphines, which are derivatives of chiral ligands, have been synthesized and applied in palladium-catalyzed AAA. researchgate.net These ligands can create a chiral environment around the palladium center, leading to high enantioselectivities (up to 90% ee) in the alkylation of substrates like 1,3-diphenyl-2-propenyl acetate (B1210297) with malonates. researchgate.netjst.go.jp The steric bulk provided by the tert-butyl group is often a key factor in achieving high levels of stereocontrol.

Furthermore, the concept of C(aryl)-N(amine) bond axial chirality has been explored with N-(tert-butyl)-N-methylanilines. researchgate.net The restricted rotation around this bond, influenced by the bulky tert-butyl group, can lead to stable atropisomers that are effective as chiral ligands in palladium-catalyzed AAA, achieving enantioselectivities of up to 95% ee. researchgate.net

SubstrateLigand TypeEnantiomeric Excess (ee)Reference
1,3-diphenyl-2-propenyl acetateAminophosphineup to 90% researchgate.net
Allylic estersN-(tert-butyl)-N-methylanilineup to 95% researchgate.net
1,3-diphenyl-2-propenyl acetateC–N bond axially chiral aminophosphineup to 99% researchgate.net

Beyond AAA, chiral ligands derived from the core structure of this compound are valuable in a broader range of enantioselective transformations. The ability to introduce chirality through various strategies, including the creation of stereogenic centers or atropisomeric axes, makes these ligands versatile. acs.org For example, non-biaryl atropisomeric amides bearing phosphine (B1218219) substituents, conceptually related through their sterically demanding nature, have been shown to be effective ligands in palladium-catalyzed allylic substitution, yielding products with 90% ee. acs.org The design principles learned from these systems can be applied to other catalytic reactions where control of the three-dimensional space around the metal is critical for enantioselectivity.

Ligand in Olefin (Co)polymerization Catalysts (e.g., Nickel, Palladium Complexes)

In the realm of polymer chemistry, late transition metal complexes, particularly those of nickel and palladium, featuring α-diimine ligands have garnered significant attention for their ability to catalyze olefin polymerization. researchgate.netjuniperpublishers.com The steric and electronic properties of these ligands, which can be systematically tuned, play a crucial role in controlling the polymerization process and the resulting polymer microstructure. researchgate.net

Anils derived from this compound are incorporated into these α-diimine ligand frameworks. The bulky 2-tert-butyl-4-methylphenyl group on the nitrogen atom of the imine provides the necessary steric hindrance to prevent catalyst deactivation at higher temperatures and to influence the polymer's properties. mdpi.com For instance, α-diimine nickel complexes with bulky backbones have demonstrated enhanced thermal stability and the ability to produce high-molecular-weight polyethylene. mdpi.com Similarly, palladium complexes with related ligand structures have been used for the copolymerization of ethylene (B1197577) with polar monomers. mdpi.com

A notable example involves the condensation of sterically demanding 2,6-bis(diphenylmethyl)-4-methylaniline onto acenaphthenequinone (B41937) to form an α-diimine ligand. The resulting nickel complex proved to be thermally robust for high-temperature ethylene polymerization. researchgate.net This highlights the importance of the aniline-derived fragment in creating highly active and stable polymerization catalysts.

MetalLigand TypePolymerization TypeKey FeatureReference
Nickelα-diimineEthylene PolymerizationHigh thermal stability, high molecular weight polymer mdpi.com
Palladiumα-diimineEthylene/Polar Monomer CopolymerizationTolerance to polar monomers mdpi.com
Nickelα-diimineHigh-Temperature Ethylene PolymerizationThermally robust researchgate.net

Role in Other Organometallic Catalytic Systems (e.g., Cross-Coupling Reactions)

The utility of this compound and its derivatives extends to other important organometallic catalytic systems, such as cross-coupling reactions. The steric and electronic properties imparted by the 2-(tert-butyl)-4-methylphenyl group can be advantageous in these transformations. For instance, in palladium-catalyzed Buchwald-Hartwig amination, the nature of the aniline (B41778) coupling partner is critical. While direct use of this compound as a substrate has been explored, its derivatives are more commonly employed as ligands. rsc.org

In the context of nickel-catalyzed cross-coupling, tert-butylamine (B42293) has been shown to act as a bifunctional additive, serving as both a base and a ligand. acs.org This principle can be extended to more complex aniline derivatives. The steric bulk of the tert-butyl group in ligands can favor the formation of monoligated palladium(0) species, which are highly active catalytic intermediates in cross-coupling reactions. acs.org

Mechanistic Elucidation of Catalytic Cycles and Active Species

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and for the rational design of new catalysts. For reactions involving ligands derived from this compound, mechanistic studies often focus on identifying the active catalytic species and elucidating the elementary steps of the catalytic cycle. uwindsor.caacs.org

In palladium-catalyzed cross-coupling reactions, it is now widely accepted that monoligated L1Pd(0) species are often the most active catalysts. acs.org The bulky ligands derived from substituted anilines can promote the formation of these highly reactive 12-electron species from stable precatalysts. acs.org Kinetic and computational studies have shown that all three fundamental steps of the cross-coupling cycle—oxidative addition, transmetalation, and reductive elimination—can proceed through monoligated palladium intermediates. acs.org

For olefin polymerization catalyzed by α-diimine nickel and palladium complexes, the "chain-walking" mechanism is a key feature that leads to the formation of branched polymers from simple α-olefins. acs.org The steric environment created by the bulky aryl groups on the diimine ligand, such as the 2-(tert-butyl)-4-methylphenyl group, is critical in influencing the rate of chain walking relative to monomer insertion, thereby controlling the degree and type of branching in the resulting polymer. acs.org Mechanistic investigations have revealed that bulky ortho-aryl substituents are essential for suppressing chain transfer processes, which is crucial for achieving high polymerization activity and producing high molecular weight polymers. acs.org

Ligand Structure-Performance Relationships in Catalysis

The catalytic efficacy of a metal complex is intricately linked to the characteristics of its coordinating ligands. In the context of catalysts derived from this compound, the ligand's architecture plays a pivotal role in dictating the catalyst's activity, selectivity, and stability. The relationship between the ligand structure and its performance in a catalytic cycle is a cornerstone of catalyst design, enabling the fine-tuning of reactions for desired outcomes. nih.gov This relationship is primarily governed by the interplay of steric and electronic effects imparted by the ligand.

The defining feature of this compound is the bulky tertiary-butyl group positioned ortho to the amine. This substituent exerts significant steric hindrance around the metal center to which it coordinates. rsc.org Such steric bulk is a critical design principle in ligand development for homogeneous catalysis. rsc.org It can provide kinetic stabilization to reactive metal centers, preventing catalyst deactivation through pathways like bimolecular decomposition. rsc.orgmdpi.com For instance, in palladium-catalyzed cross-coupling reactions, bulky ligands are known to promote the crucial reductive elimination step, leading to higher catalytic activity. rsc.org

Conversely, excessive steric bulk can also be detrimental, potentially hindering the approach of substrates to the metal's active site, thereby reducing reaction rates. mdpi.com Therefore, a delicate balance must be achieved. The structure of the aniline-based ligand can be systematically modified to tune this steric environment. For example, altering the substituents on the aniline ring allows for precise control over the steric pressure at the catalytic center, which in turn influences chemoselectivity. It has been demonstrated that in the Buchwald-Hartwig amination, the use of a sterically encumbering phosphine ligand can effectively halt the reaction after the first amination of an aryl halide with ammonia (B1221849), yielding the primary aniline as the major product instead of the diarylamine. rsc.org

Electronic properties of the ligand, alongside steric factors, are also crucial. The introduction of electron-donating or electron-withdrawing groups on the aniline ring can modulate the electron density at the metal center. nih.govacs.org A more electron-rich metal center, resulting from electron-donating groups on the ligand, can facilitate oxidative addition, which is often the rate-determining step in cross-coupling catalytic cycles. chemrxiv.org Conversely, electron-withdrawing groups can influence other steps of the catalytic cycle. Studies on (NHC)PdCl2(aniline) complexes have shown that modifying the electronic properties of the aniline ligand can be more influential than steric changes for certain C-O cross-coupling reactions. nih.gov

The synergistic effect of both steric and electronic properties allows for the rational design of ligands for specific catalytic applications. By systematically varying the substituents on the aniline backbone, researchers can create a library of ligands with a range of properties. This approach enables the optimization of catalytic systems for specific transformations, enhancing yield, turnover number (TON), and selectivity.

A clear example of structure-performance relationships can be observed in α-diimine palladium catalyzed olefin polymerization. By systematically altering the substituents on the aniline moiety of the ligand, the catalytic activity, as well as the molecular weight and branching density of the resulting polymer, can be precisely controlled. acs.org

The following table presents data from various studies, illustrating how modifications to aniline-based ligands influence catalytic performance in different reactions.

Table 1: Influence of Aniline-Based Ligand Structure on Catalytic Performance

Catalyst System / Ligand Reaction Type Key Structural Feature of Ligand Observed Performance Reference
[Pd(IPr)Cl2(aniline)] Suzuki-Miyaura C-O Coupling Electron-withdrawing group (3-trifluoromethylaniline) vs. neutral aniline The catalyst with the electron-withdrawing group showed higher efficiency. nih.gov
Pd-phosphine complex Buchwald-Hartwig Amination Sterically demanding phosphine ligand Increased steric bulk led to selective formation of primary aniline over diphenylamine. rsc.org
α-Diimine Pd(II) complexes Ethylene Polymerization Systematically varied ligand sterics (dibenzhydryl moiety) Ligand sterics dramatically affected catalytic activity, polymer molecular weight, and branching density. acs.org
[Pd(crotyl)Q-PhosCl] Buchwald-Hartwig Amination Bulky, electron-rich phosphine (Q-Phos) Superior catalyst compared to less bulky analogues for coupling of hindered substrates like 2,6-diisopropylaniline. acs.org

These findings underscore the principle that the steric and electronic profile of the ligand is a decisive factor in the outcome of a catalytic reaction. For ligands based on this compound, the inherent steric bulk of the tert-butyl group provides a foundational element for creating highly active and selective catalysts. Further functionalization of the aniline ring allows for the fine-tuning required to optimize performance for a specific chemical transformation. nih.gov

Theoretical and Computational Chemistry Studies of 2 Tert Butyl 4 Methylaniline

Electronic Structure, Molecular Conformation, and Reactivity Predictions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for investigating the properties of 2-(tert-butyl)-4-methylaniline and related substituted anilines. DFT calculations, often employing the B3LYP functional with various basis sets like 6-311+G(d,p), are used to optimize the molecular geometry and predict various electronic and thermodynamic parameters. researchgate.netaljest.net For instance, studies on similar aniline (B41778) derivatives have used DFT to understand adsorption mechanisms and reaction pathways. aljest.netnih.gov The choice of functional and basis set is crucial, with comparisons indicating that methods like B3LYP/6-311++G*(d,p) can provide superior results for vibrational frequencies when compared to Hartree-Fock methods. nih.gov

These computational approaches allow for the determination of stable molecular conformations and the relative energies of different isomers. researchgate.net The electronic properties derived from DFT, such as charge distribution and dipole moments, are essential for predicting how the molecule will interact with other chemical species.

Quantum Chemical Calculations of Molecular Orbitals and Reactivity Indices

Quantum chemical calculations provide a detailed picture of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in understanding the chemical reactivity of a molecule. nih.gov For example, in a study of a related compound, 2,4-di-tert-butyl-6-(p-tolylamino)phenol, the HOMO energy was calculated to be -8.544 eV and the LUMO energy was 0.430 eV. bsu.by The HOMO-LUMO energy gap is a key indicator of chemical activity; a smaller gap suggests higher reactivity. nih.gov

Global reactivity descriptors, such as chemical hardness and potential, are also derived from these calculations. nih.govnih.gov These indices help in predicting the sites of electrophilic and nucleophilic attack, providing a theoretical basis for the molecule's reactivity. nih.gov Natural Bond Orbital (NBO) analysis is another powerful technique used to understand charge delocalization and hyperconjugative interactions that contribute to molecular stability. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are extensively used to predict spectroscopic properties, which can then be correlated with experimental data. For instance, theoretical calculations of vibrational frequencies (FT-IR and FT-Raman spectra) for substituted anilines have shown good agreement with experimental spectra after applying appropriate scaling factors. nih.gov This correlation helps in the definitive assignment of vibrational modes. nih.gov

Similarly, theoretical UV-Vis absorption spectra can be calculated to understand the electronic transitions within the molecule. bsu.byresearchgate.net For 2,4-di-tert-butyl-6-(p-tolylamino)phenol, the strongest electron transition was predicted at an absorption maximum of 325.35 nm. bsu.by The agreement between calculated and experimental spectra validates the computational model and provides deeper insight into the electronic structure. researchgate.net

Conformational Analysis and Rotational Barriers Around Sterically Hindered Bonds

The presence of a bulky tert-butyl group adjacent to the amino group in this compound introduces significant steric hindrance. This hindrance influences the rotational barriers around the C-N bond and the C-C(tert-butyl) bond. Conformational analysis through computational methods helps to identify the most stable conformers and the energy barriers for rotation. msu.edudatapdf.com

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, the arrangement of molecules is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govnih.gov This analysis maps properties like d_norm (normalized contact distance) onto the surface, where red spots indicate close contacts, often corresponding to hydrogen bonds, and blue regions represent weaker interactions. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-(tert-butyl)-4-methylaniline by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the amino (NH₂) protons, the methyl group protons, and the tert-butyl group protons. The chemical shifts (δ) are influenced by the electron-donating effects of the amino and alkyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. The spectrum for this compound would show distinct peaks for each of the 11 carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, and the carbons of the tert-butyl group. The chemical shifts provide critical information for confirming the substitution pattern on the benzene (B151609) ring. sigmaaldrich.comcdnsciencepub.com

While specific experimental data for this compound is not widely published, a predicted spectrum can be constructed based on established principles and data from isomeric and related structures. pdx.eduoregonstate.educhemicalbook.com

Predicted NMR Data for this compound (in CDCl₃)

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
C(CH₃)₃ ~1.3 (singlet, 9H) ~31.5 (3C), ~34.0 (1C)
Ar-CH₃ ~2.2 (singlet, 3H) ~20.5
NH₂ ~3.6 (broad singlet, 2H) -
Ar-H (position 3) ~7.0 (doublet) ~128.0
Ar-H (position 5) ~6.8 (doublet of doublets) ~125.0
Ar-H (position 6) ~6.6 (doublet) ~116.0
Ar-C-NH₂ - ~143.0
Ar-C-C(CH₃)₃ - ~136.0

Note: The predicted values are estimates and may vary based on solvent and experimental conditions. Multiplicity for aromatic protons will depend on coupling constants.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₇N), the expected exact mass would be calculated and compared against the experimental value to confirm its elemental composition. cdnsciencepub.com

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. chromatographyonline.com It is ideal for analyzing volatile compounds like this compound. In a typical GC-MS analysis, the compound is first vaporized and separated from other components on a GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion (M⁺) and various fragment ions.

The fragmentation pattern is a molecular fingerprint. For this compound, the molecular ion peak would be observed at an m/z of 163. A prominent fragmentation pathway involves the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation, resulting in a major peak at m/z 148 ([M-15]⁺). nih.gov This [M-15]⁺ peak is often the base peak in the mass spectra of tert-butyl substituted aromatic compounds.

Major Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Identity Significance
163 [C₁₁H₁₇N]⁺ Molecular Ion (M⁺)
148 [M-CH₃]⁺ Loss of a methyl radical from the tert-butyl group
120 [M-C₃H₇]⁺ Loss of a propyl radical

Note: Data is inferred from the analysis of the isomeric compound 2-tert-butyl-6-methylaniline. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) and Theoretical Correlations for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

FT-IR Spectroscopy: In FT-IR spectroscopy, the molecule absorbs infrared radiation at specific frequencies corresponding to its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, characteristic absorption bands confirm the presence of the amine (N-H), aromatic (C-H), and aliphatic (C-H) bonds. nist.govupi.eduwiley.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar bonds, Raman is often better for non-polar, symmetric bonds. The analysis of Raman spectra can provide additional information, particularly about the aromatic ring and C-C backbone vibrations. researchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict vibrational frequencies, which are then compared with experimental data to aid in the precise assignment of each band. researchgate.netnih.gov

Key Vibrational Frequencies for this compound

Vibrational Mode Typical FT-IR Wavenumber (cm⁻¹) Description
N-H Stretch 3350 - 3500 Asymmetric and symmetric stretching of the primary amine group. Appears as two distinct bands.
Aromatic C-H Stretch 3000 - 3100 Stretching of C-H bonds on the benzene ring.
Aliphatic C-H Stretch 2850 - 3000 Stretching of C-H bonds in the methyl and tert-butyl groups.
Aromatic C=C Stretch 1500 - 1620 Ring stretching vibrations of the benzene ring. Multiple bands are often observed.
N-H Bend (Scissoring) 1590 - 1650 Bending vibration of the primary amine group.
C-N Stretch 1250 - 1350 Stretching of the bond between the aromatic carbon and the nitrogen atom.

Note: Data is based on general values for substituted anilines and data for isomeric compounds. nist.govatauni.edu.tr

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which govern the crystal packing.

While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into its likely solid-state conformation. researchgate.netresearchgate.netnih.gov For instance, the crystal structure of a derivative formed from 4-tert-butyl-2,6-dimethylaniline shows that the bulky tert-butyl group significantly influences the molecular packing. researchgate.net

In a hypothetical crystal of this compound, one would expect the bulky tert-butyl group to sterically hinder efficient π-π stacking of the aromatic rings. The crystal packing would likely be dominated by weaker van der Waals forces and potential hydrogen bonding involving the amino group. The N-H protons can act as hydrogen bond donors, potentially forming N-H···N hydrogen bonds with neighboring molecules, although this interaction might be weakened or disrupted by the steric hindrance from the adjacent tert-butyl group. lcms.cz

Expected Crystallographic Data Parameters for this compound

Parameter Description
Crystal System The geometric shape of the unit cell (e.g., monoclinic, orthorhombic).
Space Group The set of symmetry operations applicable to the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths of the sides and the angles of the unit cell.
Z The number of molecules per unit cell.

Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and its various structural isomers, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For substituted anilines, reversed-phase HPLC is commonly employed. lcms.czksu.edu.sa The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase. Isomers of tert-butyl-methylaniline can often be separated by optimizing the mobile phase composition, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like formic acid for improved peak shape. chemicalbook.com

Gas Chromatography (GC): GC is highly effective for the analysis of volatile compounds like this compound. researchgate.net The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The separation of isomers is achieved based on their boiling points and interactions with the column's stationary phase (e.g., a non-polar DB-5MS or a slightly more polar phase). chromatographyonline.comupi.edu A Flame Ionization Detector (FID) is commonly used for quantification due to its robust and linear response to hydrocarbons.

Typical Chromatographic Conditions for Analysis

Technique Parameter Typical Condition
HPLC Stationary Phase Reversed-Phase C18 (e.g., Poroshell 120 SB-C18)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient with 0.1% Formic Acid
Detector UV-Vis (e.g., at 254 nm) or Mass Spectrometry (LC-MS)
GC Stationary Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5MS)
Carrier Gas Helium
Temperature Program Initial temp ~60-80°C, ramped to ~280-300°C

Note: These are representative conditions and require optimization for specific applications. lcms.czchemicalbook.com

Synthesis and Academic Investigation of Derivatives and Analogues of 2 Tert Butyl 4 Methylaniline

Synthesis of N-Substituted and Aryl-Substituted Derivatives

The synthesis of N-substituted and aryl-substituted derivatives of 2-(tert-butyl)-4-methylaniline is a cornerstone of its chemical exploration, allowing for the fine-tuning of its electronic and steric properties.

Common methods for N-alkylation involve the reaction of the parent aniline (B41778) with alkyl halides in the presence of a base. For instance, N-methylation can be achieved using methyl iodide and a base like potassium carbonate. More advanced methods utilize palladium catalysts with phosphine (B1218219) ligands to improve yield and selectivity. Another approach involves the N-arylation of anilines with substituted phenylboronic acids, catalyzed by copper(II) tetrafluoroborate (B81430) on activated carbon, to produce various N-phenylaniline derivatives. doi.org

The synthesis of N-aryl derivatives, particularly diarylamines, often requires overcoming significant steric hindrance. While traditional methods like metal-catalyzed couplings can be limited, the Smiles rearrangement of anthranilamides has been developed to afford highly substituted diarylamines. bris.ac.uk Palladium-catalyzed amination reactions, employing specialized phosphine ligands such as di(tert-butyl)neopentylphosphine (DTBNpP), have proven highly effective for the arylation of amines with aryl bromides and chlorides under mild conditions. acs.org These methods provide access to a diverse range of N-substituted and aryl-substituted derivatives, which are crucial for developing ligands, catalysts, and functional materials.

Derivative Type Synthetic Method Catalyst/Reagent Key Features
N-AlkylatedAlkylation with alkyl halidesPotassium carbonateStandard method for introducing small alkyl groups.
N-AlkylatedPalladium-catalyzed couplingPdCl₂, P(o-tolyl)₃Improved yields and selectivity for N-alkylation.
N-ArylCopper-catalyzed N-arylationCu(BF₄)₂/AC, Phenylboronic acidForms N-phenylaniline derivatives. doi.org
N-Aryl (Diaryl)Smiles rearrangementBase-mediatedAccess to sterically hindered diarylamines. bris.ac.uk
N-Aryl (Diaryl)Palladium-catalyzed aminationPd(η³-allyl)(DTBNpP)ClHigh efficiency for arylating amines with aryl halides. acs.org

Halogenated Derivatives and their Synthetic Utility

Halogenated derivatives of this compound are valuable intermediates in organic synthesis, serving as precursors for cross-coupling reactions and the introduction of other functional groups. The regioselectivity of halogenation is significantly influenced by the directing effects of the amino, tert-butyl, and methyl groups.

Direct bromination of 4-tert-butylaniline (B146146) with bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or dichloromethane (B109758) typically yields 2,6-dibromo-4-tert-butylaniline. The conditions, such as temperature and the molar ratio of the brominating agent, are controlled to prevent over-bromination. The synthesis of mixed halogenated derivatives, such as 2-bromo-4-(tert-butyl)-6-fluoroaniline (B2389905), involves the bromination of the corresponding fluoroaniline (B8554772) precursor.

These halogenated anilines are versatile building blocks. The bromine atoms can be substituted by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex structures. For instance, 2-bromo-4-(tert-butyl)-6-fluoroaniline has been used in the synthesis of indolo[1,2-f]phenanthridines. The presence of halogens also modulates the electronic properties of the aniline ring, which can be advantageous in the design of specialized materials and biologically active compounds.

Halogenated Derivative Synthetic Method Reagents Synthetic Utility
2,6-Dibromo-4-tert-butylanilineDirect brominationBr₂ or NBS in acetic acidPrecursor for cross-coupling reactions and nucleophilic substitution.
2-Bromo-4-(tert-butyl)-6-fluoroanilineBromination of 4-(tert-butyl)-6-fluoroanilineBr₂ or NBSIntermediate for the synthesis of heterocyclic compounds.
General Halogenated AnilinesTreatment of N,N-dialkylaniline N-oxidesThionyl halidesProvides access to electron-rich aryl halides. nih.gov

Exploration of Chiral Derivatives and Atropisomers

The steric hindrance imposed by the tert-butyl group in this compound derivatives can lead to the formation of stable atropisomers, which are stereoisomers arising from restricted rotation around a single bond. This is particularly evident in N-aryl derivatives where the rotation around the C(aryl)-N bond is hindered.

Research has shown that N-aryl-N-methyl-2-tert-butyl-6-methylaniline derivatives can exhibit rotationally stable N-C axially chiral structures. researchgate.net The barrier to rotation is influenced by the electronic nature of the substituents on the N-aryl group. researchgate.net The synthesis of such chiral derivatives often involves the resolution of racemic mixtures using chiral high-performance liquid chromatography (HPLC) or by crystallization with a chiral resolving agent. researchgate.net

These chiral, atropisomeric amines have found applications as ligands in asymmetric catalysis. For example, optically pure N-(tert-butyl)-N-methylanilines have been used as ligands in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivities. researchgate.net The study of atropisomerism in diarylamines has revealed that a single tert-butyl group can be sufficient to create conformationally stable atropisomers at room temperature, especially in tetra-ortho-substituted systems. bris.ac.uknih.gov

Chiral Derivative/Atropisomer Key Structural Feature Method of Separation/Synthesis Application
N-Aryl-N-methyl-2-tert-butyl-6-methylaniline derivativesN-C axial chiralityChiral HPLC, crystallization with resolving agentLigands in asymmetric catalysis (e.g., Pd-catalyzed allylic alkylation). researchgate.net
Tetra-ortho-substituted diarylaminesRestricted C-N bond rotationSemi-preparative CSP-HPLCFundamental studies of atropisomerism. nih.gov
Atropisomeric bis-heterocyclesHindered N-N bond rotationCrystallizationChiral pools for asymmetric transformations. chim.it

Functionalization at Methyl and tert-Butyl Positions for Enhanced Properties

Functionalization of the methyl and tert-butyl groups of this compound opens avenues for creating derivatives with enhanced or novel properties. These aliphatic C-H bonds, while typically unreactive, can be activated using modern synthetic methods.

The methyl group can be a site for functionalization through various C-H activation strategies. For example, palladium-catalyzed C-H carbonylation can introduce a carbonyl group ortho to the directing amino group, which can then be further modified. bohrium.com While direct functionalization of the methyl group on the aniline ring is challenging, related transformations on similar systems, such as the silylation and oxidation of methyl groups in terpenes, demonstrate the potential for such modifications. nih.gov

The tert-butyl group, known for its steric bulk and high C-H bond dissociation energy, presents a significant challenge for functionalization. However, recent advances have shown that non-directed catalytic hydroxylation of sterically congested primary C-H bonds in tert-butyl groups is possible using an electron-poor manganese catalyst. chemrxiv.org This method allows for the introduction of a hydroxyl group, transforming the tert-butyl group into a potential functional handle for further synthetic elaboration. chemrxiv.org Such functionalizations can lead to derivatives with altered solubility, polarity, and biological activity.

Functionalization Position Reaction Type Catalyst/Reagent Resulting Functional Group Potential Application
Methyl Group (ortho to amine)Palladium-catalyzed C-H carbonylationPd(OAc)₂, Cu(OPiv)₂CarbonylSynthesis of ortho-aminobenzoates. bohrium.com
Methyl GroupC-H silylation and oxidationIridium and Ruthenium catalystsHydroxylIntroduction of a functional handle. nih.gov
tert-Butyl GroupNon-directed catalytic hydroxylationManganese catalyst, H₂O₂HydroxylAltering physical properties and enabling further functionalization. chemrxiv.org

Design and Synthesis of Multi-functionalized Aromatic Amine Analogues

The design and synthesis of multi-functionalized aromatic amine analogues based on the this compound scaffold allow for the creation of complex molecules with tailored properties for specific applications. This involves combining the synthetic strategies discussed in the previous sections to introduce multiple functional groups onto the aromatic ring and its substituents.

For example, a multi-functionalized analogue could incorporate halogen atoms for subsequent cross-coupling reactions, a chiral N-substituent to induce asymmetry, and a functionalized tert-butyl or methyl group to modulate solubility or provide an additional point for modification. The synthesis of such molecules requires careful planning of the reaction sequence to ensure compatibility between the different functional groups and to achieve the desired regioselectivity.

The development of one-pot or multicomponent reactions is a key strategy for the efficient synthesis of these complex analogues. For instance, multicomponent reactions have been used to synthesize highly functionalized furans and 3,4-dihydroquinazolin-2(1H)-ones, demonstrating the power of these approaches to build molecular complexity in a single step. nih.govresearchgate.net By applying these principles to the this compound framework, novel multi-functionalized aromatic amines can be designed and synthesized for applications in materials science, medicinal chemistry, and catalysis.

Analogue Design Strategy Synthetic Approach Key Features of Analogue Potential Application Area
Introduction of multiple halogensSequential halogenationMultiple sites for cross-couplingAdvanced materials, complex molecule synthesis.
Combination of N-substitution and ring functionalizationMulti-step synthesis, protecting group chemistryTunable steric and electronic propertiesLigand design for catalysis. researchgate.net
Use of multicomponent reactionsOne-pot synthesisHigh structural diversity and complexityDrug discovery, combinatorial chemistry. nih.govresearchgate.net
Functionalization of both aromatic and aliphatic C-H bondsCombination of C-H activation methodsMultiple points for further derivatizationDevelopment of novel functional materials. bohrium.comchemrxiv.org

Future Research Directions and Emerging Avenues for 2 Tert Butyl 4 Methylaniline Research

Development of Novel and Sustainable Synthetic Methodologies

Traditional synthesis of substituted anilines often involves multi-step processes that may utilize harsh reagents or produce significant waste. mdpi.com Future research will prioritize the development of novel and sustainable synthetic methods that are more aligned with the principles of green chemistry.

Key research directions include:

Catalytic C-H Amination: Direct amination of C-H bonds in precursors like p-xylene (B151628) or tert-butylbenzene (B1681246) would represent a highly atom-economical route, eliminating the need for pre-functionalized substrates like nitro or halogenated compounds.

Advanced Catalytic Systems: Exploration of earth-abundant metal catalysts (e.g., iron, copper, nickel) to replace precious metal catalysts like palladium and platinum in amination and coupling reactions. acs.org This shift aims to reduce costs and environmental impact.

Biocatalysis: The use of engineered enzymes to perform regioselective amination under mild, aqueous conditions offers a highly sustainable alternative to traditional chemical methods.

Photoredox Catalysis: Light-mediated reactions can enable novel bond formations under ambient temperature and pressure, providing energy-efficient pathways to 2-(tert-butyl)-4-methylaniline and its derivatives.

A comparative table of potential synthetic strategies is presented below.

MethodologyPotential AdvantagesResearch Focus
Catalytic C-H AminationHigh atom economy, reduced stepsDevelopment of highly selective and active catalysts
Earth-Abundant Metal CatalysisLower cost, reduced toxicityLigand design to improve catalyst performance and stability
BiocatalysisHigh selectivity, mild conditions, renewableEnzyme engineering and screening for specific aniline (B41778) synthesis
Photoredox CatalysisEnergy efficiency, novel reactivityDiscovery of new photocatalysts and reaction pathways

Expanded Applications in Material Science and Advanced Functional Systems

The unique steric and electronic properties of this compound make it an attractive building block for advanced materials. The bulky tert-butyl group can influence polymer morphology, solubility, and molecular packing, while the aniline moiety provides a site for polymerization and electronic activity.

Future applications are envisioned in:

High-Performance Polymers: Incorporation into polymer backbones (e.g., polyimides, polyamides) to create materials with enhanced thermal stability, solubility in organic solvents, and specific mechanical properties. The steric hindrance can disrupt chain packing, leading to amorphous materials with improved processability.

Organic Electronics: Use as a monomer or precursor for organic semiconductors, conducting polymers, and materials for Organic Light-Emitting Diodes (OLEDs). Its derivatives could be tailored to tune the HOMO/LUMO energy levels for efficient charge transport.

Membrane Technology: Development of gas separation membranes where the controlled free volume, influenced by the bulky substituent, allows for selective permeation of specific gases.

Functional Dyes and Sensors: Derivatization of the aniline nitrogen could lead to the creation of solvatochromic or electrochromic dyes, or chemosensors where binding events are signaled by a change in color or fluorescence.

Integration into Flow Chemistry and Automated Synthesis Platforms

To enhance the efficiency, safety, and scalability of its synthesis, future research will focus on integrating the production of this compound into continuous flow chemistry and automated platforms. Flow chemistry offers superior control over reaction parameters like temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or rapid reactions common in aniline synthesis. rsc.org

Key advantages and research goals include:

Improved Safety and Scalability: Small reactor volumes minimize the risk associated with hazardous reagents or intermediates, allowing for safe on-demand production at various scales.

Enhanced Efficiency and Yield: Precise control over reaction conditions often leads to higher yields, improved selectivity, and reduced byproduct formation. mdpi.com

Automated Optimization: The use of automated systems with in-line analytics (e.g., IR, NMR) can enable rapid optimization of reaction conditions, accelerating process development.

ParameterBatch ChemistryFlow Chemistry
Safety Higher risk with large volumesInherently safer with small volumes
Heat Transfer Poor, potential for hotspotsExcellent, superior temperature control
Scalability Complex, requires re-optimizationSimpler, by running for longer times ("scaling out")
Process Control LimitedPrecise control over parameters
Integration Difficult to couple multiple stepsEasily integrated into multi-step sequences

Advanced Computational Modeling for Predictive Chemical Discovery

Computational chemistry is a powerful tool for accelerating research and reducing experimental costs. Future studies on this compound will increasingly rely on advanced computational modeling to predict its properties and guide experimental work. umn.edu

Areas for computational investigation include:

Reaction Mechanism and Catalyst Design: Using Density Functional Theory (DFT) to elucidate reaction pathways for its synthesis, identify transition states, and design more efficient catalysts. dntb.gov.ua

Material Property Prediction: Simulating the electronic and physical properties of polymers and materials derived from this compound. This includes predicting band gaps, charge mobility, and mechanical strength. atauni.edu.tr

Spectroscopic Analysis: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives, helping to confirm experimental results.

Virtual Screening: Creating virtual libraries of derivatives and using quantitative structure-activity relationship (QSAR) models to screen for potential applications in areas like pharmaceuticals or agrochemicals, guiding synthetic efforts toward the most promising candidates.

Q & A

Q. What are the common synthetic routes for preparing 2-(tert-butyl)-4-methylaniline, and what factors influence reaction yields?

The compound is typically synthesized via cross-coupling reactions. For example, the Chan-Lam coupling reaction (a copper-mediated C–N bond formation) has been adapted for derivatives of 4-methylaniline. Key reagents include palladium catalysts (e.g., Pd(dba)₂), ligands like BINAP, and bases such as sodium tert-butoxide. Reaction conditions (e.g., anhydrous solvents like dioxane, heating at 80–100°C for 8–12 hours) significantly impact yields, which range from 35% to 74% depending on steric and electronic effects . Purification often involves column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • 1H/13C NMR : Essential for confirming the aromatic substitution pattern and tert-butyl/methyl group integration. For example, tert-butyl protons appear as a singlet near δ 1.3 ppm, while the methyl group on the aromatic ring resonates around δ 2.3 ppm.
  • Mass Spectrometry (MALDI-TOF or ESI) : Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies N–H stretching (~3400 cm⁻¹) and aromatic C–C vibrations. Purity is assessed via HPLC (>95%) or GC-MS, with discrepancies resolved by repeating under inert atmospheres to avoid oxidation .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s HOMO-LUMO gaps, electrostatic potentials, and nucleophilic/electrophilic sites. Exact exchange terms (e.g., in hybrid functionals) improve accuracy for thermochemical properties like ionization potentials and electron affinities . For instance, the tert-butyl group’s electron-donating effect can be quantified to predict regioselectivity in electrophilic substitution reactions. Solvent effects are incorporated using polarizable continuum models (PCM).

Q. What methodologies are recommended for analyzing discrepancies in reaction yields when synthesizing N-aryl derivatives of this compound?

  • Statistical Design of Experiments (DoE) : Identifies critical variables (e.g., catalyst loading, temperature) via factorial designs.
  • Machine Learning (Random Forest Models) : Trained on high-throughput datasets to predict inhibitory effects of additives or steric hindrance. For example, atomic descriptors (e.g., Hirshfeld charges) and molecular features (e.g., steric bulk) are used to explain yield variations in cross-coupling reactions .
  • Mechanistic Probes : Isotopic labeling (e.g., 15N) or kinetic studies differentiate between rate-limiting steps (e.g., oxidative addition vs. reductive elimination in Pd-catalyzed reactions) .

Q. How can machine learning models be integrated into the optimization of cross-coupling reactions involving this compound?

  • Descriptor Selection : Compute atomic (partial charges), molecular (polarizability), and vibrational (IR frequencies) descriptors.
  • Model Training : Use random forest algorithms to correlate descriptors with reaction yields. For example, models trained on Buchwald-Hartwig coupling data can predict optimal ligand-catalyst pairs for aryl halide substrates.
  • Validation : Apply leave-one-out cross-validation to assess model robustness. Out-of-sample testing with novel substrates (e.g., heterocycles) validates generalizability .

Applications in Complex Systems

Q. How is this compound utilized as a building block in pharmaceutical intermediates?

The compound’s sterically hindered amine group serves as a precursor for:

  • Anticancer Agents : Functionalized via Suzuki-Miyaura coupling to introduce fluorinated or trifluoromethyl groups, enhancing bioavailability .
  • Polymer Stabilizers : Incorporated into phenolic antioxidants to prevent thermal degradation.
  • Ligand Synthesis : Modified with adamantane or cyclopentyl groups for asymmetric catalysis .

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